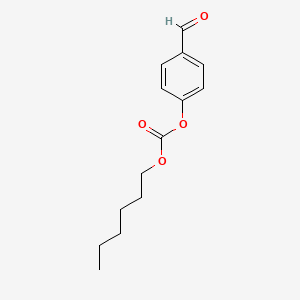
Carbonic acid, 4-formylphenyl hexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, 4-formylphenyl hexyl ester is an organic compound with the molecular formula C14H18O4. It is a type of ester, which is a class of compounds commonly used in various chemical applications due to their reactivity and versatility. This compound is characterized by the presence of a carbonic acid ester group attached to a 4-formylphenyl and a hexyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-formylphenyl hexyl ester typically involves the esterification of 4-formylphenol with hexanol in the presence of a carbonic acid derivative. One common method is the reaction of 4-formylphenol with hexyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can also enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, 4-formylphenyl hexyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 4-formylphenol and hexanol in the presence of water and an acid or base catalyst.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 4-formylphenol and hexanol.
Reduction: 4-hydroxyphenyl hexyl ester.
Oxidation: 4-carboxyphenyl hexyl ester.
Aplicaciones Científicas De Investigación
Carbonic acid, 4-formylphenyl hexyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of carbonic acid, 4-formylphenyl hexyl ester involves its ability to undergo nucleophilic acyl substitution reactions. The ester group can be targeted by nucleophiles, leading to the formation of new compounds. The formyl group can also participate in various chemical reactions, such as reduction and oxidation, which can alter the compound’s properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- Carbonic acid, 4-formylphenyl methyl ester
- Carbonic acid, 4-formylphenyl ethyl ester
- Carbonic acid, 4-formylphenyl propyl ester
Uniqueness
Carbonic acid, 4-formylphenyl hexyl ester is unique due to its longer alkyl chain compared to its methyl, ethyl, and propyl counterparts. This longer chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where longer alkyl chains are advantageous.
Propiedades
Número CAS |
50262-58-3 |
|---|---|
Fórmula molecular |
C14H18O4 |
Peso molecular |
250.29 g/mol |
Nombre IUPAC |
(4-formylphenyl) hexyl carbonate |
InChI |
InChI=1S/C14H18O4/c1-2-3-4-5-10-17-14(16)18-13-8-6-12(11-15)7-9-13/h6-9,11H,2-5,10H2,1H3 |
Clave InChI |
QUZPBRHYLCSBOJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC(=O)OC1=CC=C(C=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H-Indolo[3,2-b][1,5]benzothiazepin-6(7H)-one](/img/structure/B12661310.png)
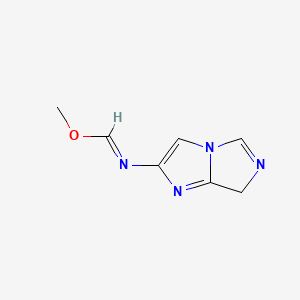
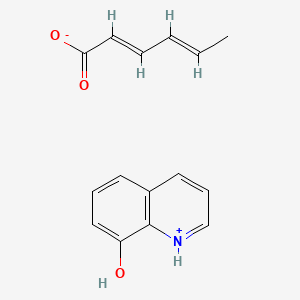

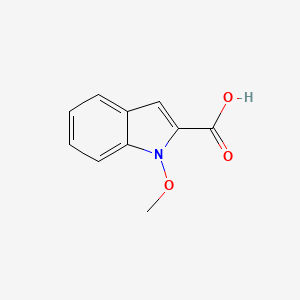
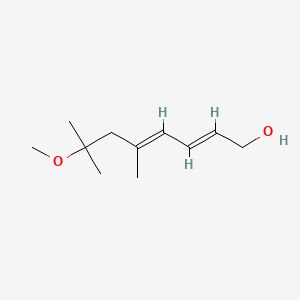



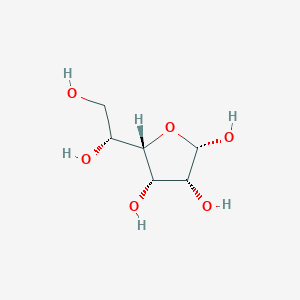

![2-[Bis(2-hydroxyethyl)amino]ethanol;2-butoxyethyl dihydrogen phosphate](/img/structure/B12661385.png)
![[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate](/img/structure/B12661390.png)
